N-Benzyl-2,6-dimethylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

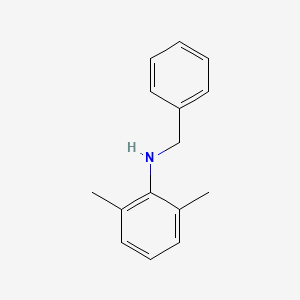

N-Benzyl-2,6-dimethylaniline (also known as N,N-Dibenzyl-2,6-dimethylaniline ) is an organic chemical compound. Its molecular formula is C22H23N , with an average mass of approximately 301.4 g/mol . This oily liquid is colorless when pure, but commercial samples often appear yellow. It serves as a key starting material in the synthesis of various drugs, including anesthetics like Lidocaine , Bupivacaine , and Mepivacaine , as well as anti-anginal and anti-diarrheal drugs .

Synthesis Analysis

Similarly, dimethyl ether can also be used as the methylating agent .

Chemical Reactions Analysis

- Applications : N-Benzyl-2,6-dimethylaniline serves as a precursor for triarylmethane dyes (e.g., malachite green and crystal violet ). It also plays a role in curing polyester and vinyl ester resins .

Physical And Chemical Properties Analysis

Scientific Research Applications

Chemical Behavior with Lewis Acids

N-Benzyl-2,6-dimethylaniline demonstrates distinct chemical behavior when reacted with Lewis acids like B(C6F5)3. The compound forms a frustrated Lewis pair with the Lewis acid, indicating a noninteracting behavior. This observation is crucial for understanding the compound's reactivity and potential applications in chemical synthesis, catalysis, and material science (Voss et al., 2012).

Reaction Networks in Synthesis

The synthesis of N-Benzyl-2,6-dimethylaniline involves complex reaction networks, comprising coupling parallel and consecutive reactions. Understanding these reaction networks is essential for optimizing the synthesis process and improving yield and purity, which has implications in industrial production and pharmaceutical applications (Chen Li-yu, 2000).

Genotoxicity and Reactive Oxygen Species

The compound's genotoxicity has been studied in cultured mammalian cells, indicating that its mechanism of mutagenic action is likely through redox cycling to generate reactive oxygen species rather than forming covalent DNA adducts. This insight is crucial for understanding the compound's potential health risks and for designing appropriate safety measures and regulatory policies (Chao et al., 2012).

Applications in Dye-Sensitized Solar Cells (DSSCs)

N-Benzyl-2,6-dimethylaniline has been used in the design and synthesis of new metal-free organic dyes, specifically for application in dye-sensitized solar cells (DSSCs). These dyes, with N-Benzyl-2,6-dimethylaniline acting as an electron donor, exhibit promising conversion efficiencies, highlighting the compound's potential in renewable energy technologies (Naik et al., 2018).

properties

IUPAC Name |

N-benzyl-2,6-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-12-7-6-8-13(2)15(12)16-11-14-9-4-3-5-10-14/h3-10,16H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUQESLPBMVDLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-2,6-dimethylaniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2743790.png)

![3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid](/img/structure/B2743803.png)

![N'-[(2-fluorophenyl)methylene]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2743810.png)